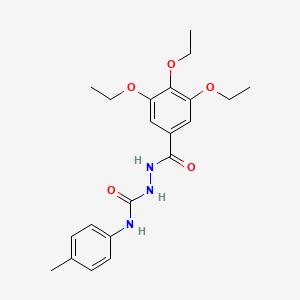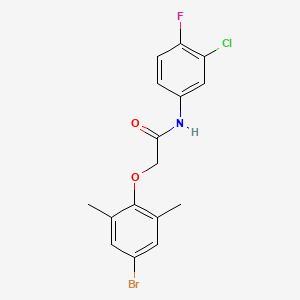
(2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine, also known as TFB-TMB, is a novel compound that has gained attention in the scientific community due to its potential applications in various fields. This molecule is a member of the phenethylamine class of compounds, which are known for their psychoactive properties. However, TFB-TMB is not intended for use as a recreational drug and is primarily used for research purposes.
作用机制
The exact mechanism of action of (2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine is not yet fully understood. However, it is believed to exert its neuroprotective effects by modulating the activity of certain neurotransmitters in the brain. Specifically, (2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine has been shown to increase the levels of dopamine and serotonin, two neurotransmitters that are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
In addition to its neuroprotective properties, (2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine has also been shown to have a number of other biochemical and physiological effects. For example, it has been shown to possess anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory conditions such as arthritis. It has also been shown to have antioxidant properties, which could make it useful in the prevention of oxidative stress-related diseases such as cancer.
实验室实验的优点和局限性
One of the main advantages of (2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine is its versatility in the laboratory. It can be used in a wide range of experiments and has been shown to be effective in a variety of different contexts. However, there are also some limitations to its use. For example, (2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine is a relatively new compound, and its safety profile has not yet been fully established. Additionally, its synthesis requires specialized equipment and expertise, which can make it difficult to obtain in large quantities.
未来方向
There are a number of potential future directions for research on (2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine. One area of interest is in the development of new drugs for the treatment of neurological disorders. (2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine has shown promise in this regard, and further research could lead to the development of new and more effective treatments for conditions such as Alzheimer's disease and Parkinson's disease.
Another potential area of research is in the development of new anti-inflammatory and antioxidant agents. (2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine has been shown to possess these properties, and further research could lead to the development of new drugs for the treatment of a wide range of diseases.
Conclusion:
In conclusion, (2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine is a novel compound that has shown promise in a variety of scientific applications. Its neuroprotective, anti-inflammatory, and antioxidant properties make it an attractive candidate for the development of new drugs for the treatment of a wide range of diseases. However, further research is needed to fully understand its mechanism of action and to establish its safety profile.
合成方法
The synthesis of (2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine involves a multi-step process that requires specialized equipment and expertise. The first step involves the reaction of 2-fluorobenzyl chloride with sodium hydride to form the corresponding sodium salt. This intermediate is then reacted with 3,4,5-trimethoxybenzylamine in the presence of a palladium catalyst to yield (2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine.
科学研究应用
(2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine has been studied extensively for its potential applications in various scientific fields. One of the most promising areas of research is in the development of novel drugs for the treatment of various neurological disorders. (2-fluorobenzyl)(3,4,5-trimethoxybenzyl)amine has been shown to possess potent neuroprotective properties, which make it an attractive candidate for the development of new drugs for the treatment of conditions such as Alzheimer's disease and Parkinson's disease.
属性
IUPAC Name |
1-(2-fluorophenyl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO3/c1-20-15-8-12(9-16(21-2)17(15)22-3)10-19-11-13-6-4-5-7-14(13)18/h4-9,19H,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIZKZFPGTXDCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(dimethoxymethyl)-17-(2,3-dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5101369.png)

![N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]propanamide](/img/structure/B5101379.png)
![3,4-dimethoxy-N'-[3-(1-piperidinyl)propanoyl]benzohydrazide hydrochloride](/img/structure/B5101394.png)
![4-methyl-N-(3-methylphenyl)-N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5101395.png)
![(2-methoxydibenzo[b,d]furan-3-yl)(2,3,4-trimethoxybenzyl)amine](/img/structure/B5101401.png)
![5-{[3-(1-azocanylcarbonyl)-5-isoxazolyl]methoxy}-2-methyl-1,3-benzothiazole](/img/structure/B5101410.png)
![4-[(4-chlorobenzyl)oxy]-3-ethoxybenzonitrile](/img/structure/B5101413.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-iodobenzamide](/img/structure/B5101414.png)

![1-(3-methylbutyl)-3-(4-morpholinylcarbonyl)-5-{[3-(3-thienyl)-1H-pyrazol-5-yl]carbonyl}-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5101442.png)

![3-chloro-5-(4-chlorophenyl)-2-[(4-phenyl-1-piperazinyl)carbonyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B5101460.png)
![2-chloro-5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[4-(1-piperidinyl)phenyl]benzamide](/img/structure/B5101461.png)